![molecular formula C17H20N2O4S2 B2818338 N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-4-ethylbenzene-1-sulfonamide CAS No. 946342-40-1](/img/structure/B2818338.png)
N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-4-ethylbenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-4-ethylbenzene-1-sulfonamide, also known as TZD, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of thiazolidinediones, which are known for their ability to improve insulin sensitivity and glucose metabolism.
Scientific Research Applications
Synthesis and Applications in Antimicrobial Activities
Antimicrobial Agents : A study by Thach et al. (2020) detailed the synthesis of sulfonamides, including derivatives of 4-thiazolidinone, which showed significant inhibition of various microbial strains. This highlights the compound's potential as an antimicrobial agent.
Enzyme Inhibitory Potential : Research by Abbasi et al. (2019) investigated the enzyme inhibitory activities of sulfonamides with benzodioxane and acetamide moieties against α-glucosidase and acetylcholinesterase, suggesting potential applications in enzyme inhibition.
Synthesis for Antimalarial and Anticancer Properties
Antimalarial Activity : A study by Fahim and Ismael (2021) examined sulfonamide derivatives for antimalarial activity. The synthesized compounds were characterized and tested in vitro, showing significant antimalarial properties.
Anticancer Agents : Research by Gouda et al. (2010) synthesized thiazolidin-4-one derivatives from 2-Cyano-N-(9,10-dioxo-9,10-dihydro-anthracen-2-yl)-acetamide, evaluating them as potential antimicrobial and anticancer agents.
Synthesis in Bioorganic and Medicinal Chemistry
Sulfonamides in Bioorganics : A study by Erturk et al. (2016) investigated the tautomeric behavior of a sulfonamide derivative, emphasizing its importance in bioorganic and medicinal chemistry.
Novel Sulfonamide Hybrids : Hussein (2018) synthesized novel hybrids of sulfonamide carbamates, showing substantial antimicrobial activities and presenting potential applications in medicinal chemistry (Hussein, 2018).
Quantum Mechanical Calculations and Theoretical Studies
Quantum Mechanical Studies : Research by Gouda and Abu‐Hashem (2011) involved quantum mechanical calculations for thiazolidine and thiazolidinone derivatives, exploring their antioxidant and antitumor potential.
Molecular Docking Studies : The study by Subhedar et al. (2016) on N-sulfonamide-thiazolidin-4-one derivatives involved molecular docking studies, linking biological activity to binding affinity in potential target proteins.
properties
IUPAC Name |
N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-4-ethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S2/c1-2-14-4-10-17(11-5-14)25(22,23)18-15-6-8-16(9-7-15)19-12-3-13-24(19,20)21/h4-11,18H,2-3,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZIZXKXZSGPZGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)N3CCCS3(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



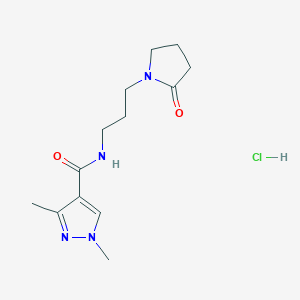


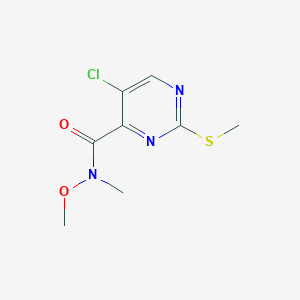
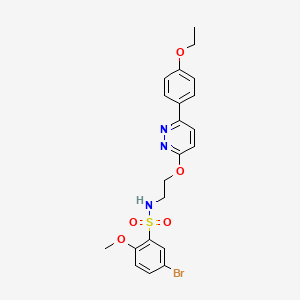
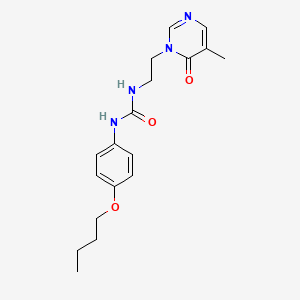
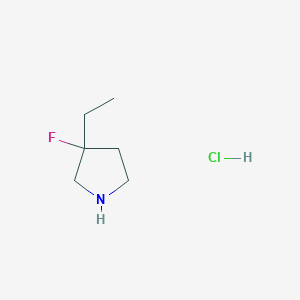
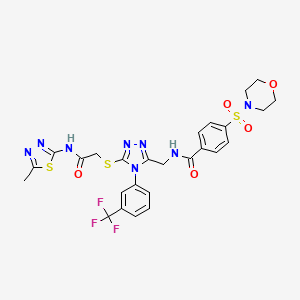
![6-Cyclopropyl-N-[2-(4-methoxyphenyl)ethyl]pyrimidine-4-carboxamide](/img/structure/B2818273.png)
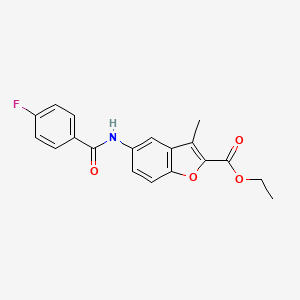
![Ethyl 2-[[4-[bis(2-methylpropyl)sulfamoyl]benzoyl]amino]-4-phenyl-1,3-thiazole-5-carboxylate](/img/structure/B2818276.png)
![2-[(2,5-Dimethylphenyl)methylsulfanyl]-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2818277.png)